Cas no 380476-63-1 (3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide)

3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide is a specialized organic compound featuring a cyanoacrylamide scaffold with benzoyloxy and dichlorophenyl substituents. Its molecular structure confers strong electrophilic reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of bioactive molecules. The presence of electron-withdrawing groups enhances its utility in nucleophilic addition reactions, while the dichlorophenyl moiety may contribute to binding affinity in agrochemical or pharmaceutical contexts. This compound exhibits stability under controlled conditions, ensuring reliable performance in multi-step syntheses. Its high purity and well-defined structure facilitate precise modifications, supporting research in medicinal chemistry and material science.
3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide structure
380476-63-1 structure
Product Name:3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide
CAS No:380476-63-1
MF:C23H14Cl2N2O3
MW:437.27486371994
CID:5446699
PubChem ID:2350290
Update Time:2025-06-07

3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • Z56832615
    • 4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl benzoate
    • [4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate
    • 380476-63-1
    • EN300-26588914
    • 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide
    • Inchi: 1S/C23H14Cl2N2O3/c24-18-11-19(25)13-20(12-18)27-22(28)17(14-26)10-15-6-8-21(9-7-15)30-23(29)16-4-2-1-3-5-16/h1-13H,(H,27,28)
    • InChI Key: SQYPKDMQTUULDL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC(Cl)=C1)(=O)C(C#N)=CC1=CC=C(OC(=O)C2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 436.0381477g/mol
  • Monoisotopic Mass: 436.0381477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • Density: 1.417±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 653.2±55.0 °C(Predicted)
  • pka: 9.61±0.70(Predicted)

3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588914-0.05g
4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl benzoate
380476-63-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide

Professional Introduction to Compound with CAS No. 380476-63-1 and Product Name: 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide

The compound identified by the CAS number 380476-63-1 and the product name 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including benzoyloxy, cyano, and dichlorophenyl moieties, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. The structural features of 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide align well with current trends in drug design. Specifically, the benzoyloxy group can enhance metabolic stability, while the cyano group introduces a polar moiety that may improve solubility. The dichlorophenyl substituent further contributes to the molecule's lipophilicity, which is often crucial for crossing biological membranes.

One of the most compelling aspects of this compound is its potential as a scaffold for the development of new therapeutic agents. Researchers have been exploring derivatives of this molecule to identify compounds with enhanced efficacy and reduced side effects. The cyano group, in particular, has been shown to be a versatile handle for further chemical modification. For instance, it can be reduced to an amine or converted into other functional groups through various synthetic pathways. This flexibility makes 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide an attractive starting point for medicinal chemists.

Recent studies have highlighted the importance of optimizing molecular properties such as solubility, bioavailability, and metabolic stability to improve drug performance. The structural design of 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide addresses several of these critical parameters. The benzoyloxy group not only enhances metabolic stability but also contributes to hydrophobic interactions with biological targets. Meanwhile, the cyano group can participate in hydrogen bonding or ionic interactions depending on the environment, providing multiple mechanisms for binding to biological receptors.

The dichlorophenyl moiety is another key feature that contributes to the compound's potential as a drug candidate. This group has been widely used in pharmaceuticals due to its ability to improve lipophilicity while maintaining good metabolic stability. In addition, dichlorophenyl derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer applications. The combination of these features in 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide suggests that it may exhibit multiple modes of action.

From a synthetic chemistry perspective, 3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide represents an excellent example of how complex molecules can be constructed through multi-step organic synthesis. The synthesis involves several key transformations, including condensation reactions, nucleophilic substitutions, and functional group interconversions. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.

The biological activity of this compound has been a subject of intense investigation by researchers worldwide. Preliminary studies have suggested that it may possess potent effects on various biological targets relevant to human health. For instance, derivatives of this molecule have shown promise in inhibiting enzymes involved in inflammatory pathways or interfering with signal transduction cascades that are dysregulated in diseases such as cancer and neurodegeneration. These findings underscore the importance of continued research into this class of compounds.

In conclusion,3-[4-(Benzoyloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide is a structurally sophisticated molecule with significant potential as a pharmaceutical lead compound. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. As research in medicinal chemistry progresses,380476-63-1 will undoubtedly continue to play a crucial role in advancing our understanding of disease mechanisms and developing new treatments.

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